4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(4-nitrophenyl)methyl]chromen-2-one
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Overview
Description
4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-nitrophenyl)methyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, is of interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-nitrophenyl)methyl]-2H-chromen-2-one can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the use of 4-hydroxycoumarin and 4-nitrobenzaldehyde as starting materials. The reaction typically proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine and an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-nitrophenyl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation to form the corresponding amine.
Substitution: The hydroxyl groups can undergo substitution reactions with alkylating agents or acylating agents to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or pyridine.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-nitrophenyl)methyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Used in the development of fluorescent probes and sensors due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-nitrophenyl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound’s ability to intercalate with DNA and inhibit topoisomerase enzymes contributes to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-hydroxycoumarin: A simpler coumarin derivative with anticoagulant properties.
6,7-dihydroxycoumarin (esculetin): Known for its antioxidant and anti-inflammatory activities.
4-nitrocoumarin: A nitro-substituted coumarin with potential antimicrobial properties.
Uniqueness
4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-nitrophenyl)methyl]-2H-chromen-2-one is unique due to its combination of hydroxyl, nitro, and chromenyl groups, which confer a distinct set of chemical and biological properties. This structural complexity allows for a broader range of interactions with biological targets and enhances its potential as a multifunctional therapeutic agent .
Properties
CAS No. |
10172-70-0 |
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Molecular Formula |
C25H15NO8 |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-(4-nitrophenyl)methyl]chromen-2-one |
InChI |
InChI=1S/C25H15NO8/c27-22-15-5-1-3-7-17(15)33-24(29)20(22)19(13-9-11-14(12-10-13)26(31)32)21-23(28)16-6-2-4-8-18(16)34-25(21)30/h1-12,19,27-28H |
InChI Key |
OGZSNWHXIZDTOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C5=CC=CC=C5OC4=O)O)O |
Origin of Product |
United States |
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